molecular formula C8H15NO B087308 Cyclooctanone oxime CAS No. 1074-51-7

Cyclooctanone oxime

Cat. No.: B087308
CAS No.: 1074-51-7
M. Wt: 141.21 g/mol
InChI Key: KTPUHSVFNHULJH-UHFFFAOYSA-N
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Description

Cyclooctanone oxime is an organic compound with the molecular formula C₈H₁₅NO. It is a derivative of cyclooctanone, where the carbonyl group is converted into an oxime group. This compound is known for its crystalline structure and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

Cyclooctanone oxime is a type of oxime, a class of compounds that have been studied for their significant roles as acetylcholinesterase reactivators . .

Mode of Action

It is known that oximes, in general, can react with aldehydes and ketones to form oximes or hydrazine . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), serine/threonine kinases glycogen synthase kinase 3 α/β (GSK-3α/β), Aurora A, B-Raf, Chk1, death-associated protein-kinase-related 2 (DRAK2), phosphorylase kinase (PhK), serum and glucocorticoid-regulated kinase (SGK), Janus tyrosine kinase (JAK), and multiple receptor and non-receptor tyrosine kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .

Pharmacokinetics

Its molecular weight is 1412108 , which could influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

It is known that cycloalkanone oximes of ring-size four to fifteen yield lactams upon irradiation in methanol solution . Acyclic ketoximes similarly yield Beckmann-type products in methanol solution .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the Beckmann rearrangements of cyclohexanone oxime and this compound were achieved using a combination of a Brønsted acid and cobalt tetrafluoroborate hexahydrate . Various Brønsted acid catalysts were used to obtain the corresponding lactams in high yields at 80°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctanone oxime can be synthesized through the reaction of cyclooctanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction is as follows:

Cyclooctanone+Hydroxylamine HydrochlorideCyclooctanone Oxime+Water+Sodium Chloride\text{Cyclooctanone} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Sodium Chloride} Cyclooctanone+Hydroxylamine Hydrochloride→Cyclooctanone Oxime+Water+Sodium Chloride

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of reactants and the use of efficient mixing and temperature control to ensure high yields and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Cyclooctanone oxime undergoes various chemical reactions, including:

    Reduction: It can be reduced to cyclooctylamine using reducing agents like lithium aluminum hydride.

    Oxidation: It can be oxidized to cyclooctanone using oxidizing agents such as hydrogen peroxide.

    Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Reduction: Cyclooctylamine.

    Oxidation: Cyclooctanone.

    Substitution: Depending on the nucleophile, various substituted cyclooctane derivatives.

Scientific Research Applications

Cyclooctanone oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

  • Cyclohexanone oxime
  • Cyclopentanone oxime
  • Cyclododecanone oxime

Cyclooctanone oxime stands out due to its specific reactivity and applications in various fields.

Properties

IUPAC Name

N-cyclooctylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPUHSVFNHULJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NO)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148039
Record name Cyclooctanone, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-51-7
Record name Cyclooctanone, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclooctanone oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclooctanone, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution containing cyclooctanone (12.6 g, 0.1 mol) and hydroxylamine hydrochloride (14.0 g, 0.2 mole) in a mixture of pyridine (40 mL, 0.5 mole) and ethanol (50 mL) was stirred at ambient temperature for about 15 hours. The solvent was then removed by rotary evaporation. The residue was dissolved in diethyl ether (300 mL) then washed with hydrochloric acid (2×100 mL). The aqueous layer was extracted with diethyl ether (2×150 mL). The ether extracts were combined, dried over magnesium sulfate then concentrated to provide cyclooctanone oxime as a white solid.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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